3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted, DMSO-d6) :
13C NMR :
- Oxazole C-2: δ 150–155 ppm (deshielded due to adjacent nitrogen).
- Biphenyl Carbons: δ 125–140 ppm.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 312.37 ([M+H]+).
- Fragmentation Patterns :
Table 3: Summary of Predicted Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 7.2–8.1 (aromatic), δ 8.0 (oxazole H-4), δ 5.8 (-NH2) |
| IR | 3350–3450 cm−1 (N-H), 1600–1650 cm−1 (C=N) |
| MS | m/z 312.37 ([M+H]+), m/z 295.3 ([M+H–NH2]+) |
Properties
CAS No. |
83959-77-7 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,22H2 |
InChI Key |
HJHQMGVDCGSHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is tailored to minimize environmental impact and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce aniline derivatives.
Scientific Research Applications
3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism by which 3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline exerts its effects involves the formation of a protective adsorption layer on surfaces, such as mild steel, to inhibit corrosion . This protective layer is formed through both physical and chemical adsorption mechanisms. Density functional theory (DFT) calculations have shown that the compound’s molecular structure facilitates strong adsorption, enhancing its inhibitory efficacy .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Influence : Oxazole and oxadiazole cores differ in electron density, with oxadiazoles (e.g., 1,3,4-oxadiazole in ) being more electron-deficient, enhancing electrophilic reactivity.
- Aniline Position : Meta-substitution (target compound) vs. ortho-substitution (e.g., ) alters molecular geometry and steric interactions in biological systems.
Physicochemical and Stability Comparisons
Key Observations :
- Light Sensitivity : Compounds with thiol groups (e.g., ) require protected handling, whereas biphenyl or benzooxazole derivatives are likely more stable.
- Solubility : The biphenyl group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., ethyl or methyl groups).
Key Observations :
- Receptor Binding : The tert-butylphenyl group in enhances selectivity for sphingosine receptors, while the biphenyl group in the target compound may favor kinase interactions.
- Material Science : Thiophene-containing derivatives (e.g., ) are prioritized for electronic applications due to their redox activity.
Biological Activity
3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline, with the CAS number 26497-68-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline is C21H16N2O. The compound features a biphenyl moiety linked to an oxazole ring and an aniline group, which contributes to its biological activity.
Anticancer Activity
Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. A study highlighted that derivatives of oxazole have shown effectiveness against various cancer cell lines, including human colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and lung adenocarcinoma (LXFA 629) .
Table 1: Anticancer Activity of 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon) | 2.76 |
| GXF 251 (Gastric) | 9.27 |
| LXFA 629 (Lung) | 1.14 |
| OVXF 899 (Ovarian) | 2.76 |
The compound demonstrated selective cytotoxicity against renal cancer cell lines, indicating its potential as a targeted therapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cancer progression, including carbonic anhydrase and histone deacetylases .
- Cell Cycle Arrest : Compounds similar to 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to tumor growth and metastasis.
Case Studies
A notable study focused on the synthesis and biological evaluation of various oxazole derivatives, including 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline. The study found that modifications to the oxazole ring could enhance anticancer activity significantly. For instance, a derivative showed improved potency against multiple tumor cell lines with IC50 values lower than those observed for the parent compound .
Q & A
Q. What strategies enable site-selective bioconjugation of the aniline group?
Q. How do electron-donating groups on the aniline moiety affect ESIPT efficiency?
Q. What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
